molecular formula C21H28N6O4S B12419484 Pyrazole N-Demethyl Sildenafil-d3

Pyrazole N-Demethyl Sildenafil-d3

Cat. No.: B12419484
M. Wt: 463.6 g/mol
InChI Key: ZLJVUHMTFSCAGQ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labelled derivative of Sildenafil. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use. The molecular formula of this compound is C21H25D3N6O4S, and it has a molecular weight of 463.57 . Sildenafil is a selective inhibitor of the type 5 cyclic guanosine monophosphate phosphodiesterase, which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate .

Preparation Methods

The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves the incorporation of deuterium into the molecular structure of Sildenafil. This process typically includes the following steps:

Chemical Reactions Analysis

Pyrazole N-Demethyl Sildenafil-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Pyrazole N-Demethyl Sildenafil-d3 is unique due to the incorporation of deuterium atoms into its molecular structure. This modification can affect the pharmacokinetic and metabolic profiles of the compound, making it distinct from other similar compounds . Some similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic and metabolic profiles due to the presence or absence of deuterium atoms.

Properties

Molecular Formula

C21H28N6O4S

Molecular Weight

463.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3

InChI Key

ZLJVUHMTFSCAGQ-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(NN=C4C(=O)N3)CCC

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC

Origin of Product

United States

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